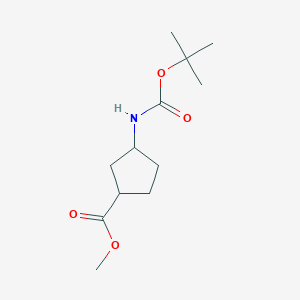
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester, also known as Diflubenzuron, is an insecticide that is widely used in agriculture. Diflubenzuron is a white, odorless, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used to control a variety of insect pests, including caterpillars, beetles, and flies.
Mécanisme D'action
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern inhibits chitin synthesis in insects, which is essential for the formation of their exoskeleton. This results in the death of the insect due to the inability to molt. Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern is a selective insecticide, meaning that it only affects insects that have chitin in their exoskeleton.
Biochemical and Physiological Effects:
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern has been shown to have a low toxicity to mammals, birds, and fish. However, it can cause toxicity in some non-target organisms, such as crustaceans. Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern has been shown to have a long residual effect, meaning that it remains active in the environment for an extended period of time.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern is a useful tool for studying the effects of insecticides on non-target organisms. Its low toxicity to mammals, birds, and fish makes it a safe compound to use in laboratory experiments. However, its long residual effect can make it difficult to study the short-term effects of insecticides on the environment.
Orientations Futures
There are several future directions for research on Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern. One area of research could be to study the effects of Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern on non-target organisms, such as bees and other pollinators. Another area of research could be to develop more selective insecticides that only affect specific insect species, reducing the impact on non-target organisms. Additionally, research could be conducted on the degradation of Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern in the environment to determine its long-term effects.
Applications De Recherche Scientifique
Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern has been extensively studied as an insecticide in agriculture. It has also been used in scientific research to study the effects of insecticides on non-target organisms. Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl estern has been shown to have a low toxicity to mammals, birds, and fish, making it a useful tool for studying the effects of insecticides on the environment.
Propriétés
IUPAC Name |
tert-butyl N-(3,5-difluoro-2-nitrophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4/c1-12(2,3)20-11(17)15(4)9-6-7(13)5-8(14)10(9)16(18)19/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDZIQBTIMICAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134283 | |
| Record name | Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400808-14-1 | |
| Record name | Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400808-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3,5-difluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)





![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3238099.png)




![(3Z)-1H-indole-2,3-dione [(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazone](/img/structure/B3238125.png)